4-(Piperidin-1-ylcarbonothioyl)phenyl benzoate
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Overview
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is a compound that features a piperidine ring, a phenyl group, and a benzoate ester. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is used in various scientific research applications, including medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE typically involves the reaction of piperidine with phenyl isothiocyanate to form the piperidine-1-carbothioyl intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
- 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE
- 1-(4-FLUOROBENZYL)PIPERIDIN-4-YL 4-FLUOROPHENYL METHANOL
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C19H19NO2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] benzoate |
InChI |
InChI=1S/C19H19NO2S/c21-19(16-7-3-1-4-8-16)22-17-11-9-15(10-12-17)18(23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
KPWSJNXHIGYYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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